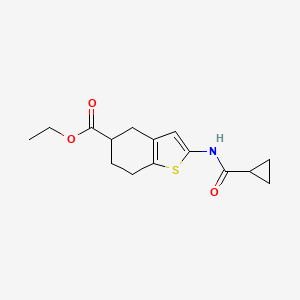

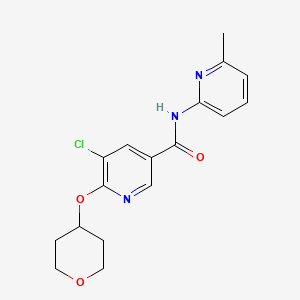

Ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate, is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate results in the formation of monoalkylated fumaric acid diesters and dimeric species with an unusual anhydride bis-acetal structure . Additionally, the synthesis of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate from its amino precursor using the thiophosgene method indicates the versatility of reactions involving the benzothiophene moiety . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity. For example, the title compound in paper has a dihedral angle between the thiophene ring and the ethyl ester group, as well as between the thiophene ring and the pyridine-4-carboxamide unit, indicating a relatively planar structure. An intramolecular hydrogen bond contributes to the stability of the molecule. This information can be useful in predicting the molecular conformation of Ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and can lead to the formation of various heterocyclic structures. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes heterocyclization reactions to yield bisthiazole and bisthiolane derivatives, as well as other heterocyclic compounds . Similarly, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate reacts with nucleophiles to form benzothieno[2,3-d]pyrimidine derivatives and other tricyclic and tetracyclic systems . These reactions demonstrate the reactivity of the benzothiophene moiety and its derivatives, which is relevant for the synthesis and modification of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the nature of their substituents. For example, the presence of an ethyl ester group and a pyridine-4-carboxamide unit in the compound discussed in paper suggests certain solubility characteristics and potential for intermolecular interactions. The positional disorder observed in the methylene groups and the terminal carbon atom of the ethyl ester side chain may also influence the compound's physical properties, such as melting point and crystallinity.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been synthesized and used to create derivatives with potential antimicrobial and anti-inflammatory properties. This includes the synthesis of Schiff bases showing promising biological activities (Narayana et al., 2006).

Chemical Reactivity and Structure Elucidation

The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene- 3-carboxylate with primary amines has been studied, leading to the formation of specific carboxylates. The structure of these products was confirmed by X-ray analysis, highlighting the compound's reactivity and utility in forming new structures (Shipilovskikh et al., 2014).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These findings are crucial in the search for new therapeutic agents (Raghavendra et al., 2016).

Potential Hypnotic Activity

Research on ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a closely related compound, has led to the synthesis of novel heterocyclic compounds with potential hypnotic activity. This opens avenues for developing new drugs in the field of sleep disorders (Ghorab et al., 1995).

properties

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-19-15(18)10-5-6-12-11(7-10)8-13(20-12)16-14(17)9-3-4-9/h8-10H,2-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKCTPYLPWPZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=C(S2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)

![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)